molecular formula C8H6N4 B8714820 3-(4-Pyridinyl)-1,2,4-triazine CAS No. 172475-95-5

3-(4-Pyridinyl)-1,2,4-triazine

Cat. No. B8714820
Key on ui cas rn: 172475-95-5
M. Wt: 158.16 g/mol
InChI Key: QJLXDLLJGRZMQA-UHFFFAOYSA-N
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Patent
US06509469B1

Procedure details

In a 2000-ml four-necked flask were charged 200 ml of water, 200.0 g (1.92 mole) of 4-cyanopyridine and 192.0 g (3.84 mole) of hydrazine monohydrate. The mixture was reacted for 4 hours under stirring at 50° C. After confirmation of the disappearance of the raw material by HPLC analysis, 400 ml of toluene was added and excessive hydrazine monohydrate was distilled off. This operation was conducted again. To the residue were successively added 800 ml of water and 278.4 g (1.92 mole) of a 40% aqueous glyoxal solution. The mixture was reacted for 2 hours at an external temperature of 100° C. After completion of the reaction, the reaction mixture was cooled to 5° C., whereby 222.4 g (yield: 85.2%) of the target compound was obtained as pale yellow crystals.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
85.2%

Identifiers

REACTION_CXSMILES
O.[C:2]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)#[N:3].O.[NH2:11][NH2:12].[C:13]1([CH3:19])C=CC=CC=1>>[N:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:11]=[N:12][CH:13]=[CH:19][N:3]=2)=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
192 g
Type
reactant
Smiles
O.NN
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
excessive hydrazine monohydrate was distilled off
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 2 hours at an external temperature of 100° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 5° C.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1N=NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 222.4 g
YIELD: PERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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